molecular formula C9H16O B1530285 2-Cyclopentyl-2-methylpropanal CAS No. 1499937-34-6

2-Cyclopentyl-2-methylpropanal

Cat. No.: B1530285
CAS No.: 1499937-34-6
M. Wt: 140.22 g/mol
InChI Key: GAEDQTPUGBNHBU-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-methylpropanal is a branched aldehyde featuring a cyclopentyl substituent and a methyl group on the β-carbon of the propanal backbone. This compound is of interest in organic synthesis due to the reactivity of its aldehyde group, which enables applications in fragrance chemistry, pharmaceutical intermediates, and agrochemicals.

Properties

IUPAC Name

2-cyclopentyl-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,7-10)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEDQTPUGBNHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499937-34-6
Record name 2-cyclopentyl-2-methylpropanal
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentyl-2-methylpropanal can be synthesized through several methods. One common approach involves the oxidation of 2-cyclopentyl-2-methylpropanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method includes the hydroformylation of cyclopentyl ethylene, followed by hydrogenation to yield the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclopentyl methyl ketone. This process typically uses a palladium catalyst under high pressure and temperature conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol, 2-cyclopentyl-2-methylpropanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: 2-Cyclopentyl-2-methylpropanoic acid

    Reduction: 2-Cyclopentyl-2-methylpropanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentyl-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-methylpropanal involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. The compound’s reactivity is primarily due to the presence of the aldehyde functional group, which can participate in various chemical transformations .

Comparison with Similar Compounds

Structural Analog: 2-(2-Methoxycyclopentyl)-2-methylpropanal

Key Differences :

  • Functional Group : The methoxy (-OCH₃) substituent on the cyclopentyl ring distinguishes this analog from 2-cyclopentyl-2-methylpropanal.
  • Molecular Weight : The methoxy group increases the molecular weight to 170.25 g/mol (C₁₀H₁₈O₂), compared to the parent compound’s estimated lower molecular weight (C₉H₁₆O, ~140.22 g/mol).
  • However, steric hindrance from the methoxy group may reduce nucleophilic addition reactivity at the aldehyde site compared to the parent compound .

Functional Group Variant: 1-Cyclopentyl-2-methylpropan-2-amine

Key Differences :

  • Functional Group : Replacing the aldehyde (-CHO) with an amine (-NH₂) drastically alters reactivity. The amine is basic and nucleophilic, whereas the aldehyde is electrophilic.
  • Applications : The amine derivative (CAS 719267-46-6) may serve as a precursor for pharmaceuticals or surfactants, contrasting with the aldehyde’s role in oxidation reactions or fragrance synthesis.
  • Molecular Weight : Higher molecular weight (141.26 g/mol, C₉H₁₉N) due to the nitrogen atom .

Research Findings and Trends

  • Reactivity : Aldehydes like this compound are more reactive toward nucleophiles (e.g., Grignard reagents) than their alcohol or amine analogs, enabling diverse synthetic pathways .
  • Thermal Stability : Cyclopentyl-substituted aldehydes generally exhibit moderate thermal stability, but substituents like methoxy may lower decomposition temperatures due to increased steric strain .
  • Toxicity : Aldehydes typically pose lower acute toxicity compared to chlorinated alcohols, though prolonged exposure risks (e.g., respiratory irritation) remain .

Biological Activity

2-Cyclopentyl-2-methylpropanal is an organic compound with the molecular formula C9H16O, recognized for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 140.23 g/mol
  • Structure : It consists of a cyclopentyl group attached to a 2-methylpropanal moiety, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, potentially acting as a ligand for receptors or enzymes. The exact molecular targets remain under investigation, but preliminary studies suggest involvement in metabolic pathways and enzyme modulation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related aldehydes have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The compound's mechanism may involve the activation of caspase pathways, leading to programmed cell death .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various aldehyde compounds, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
    CompoundBacterial StrainInhibition Zone (mm)
    This compoundStaphylococcus aureus15
    Control (Standard Antibiotic)Staphylococcus aureus20
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
    Concentration (µM)Cell Viability (%)
    1080
    5060
    10030

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including the reaction of cyclopentylmagnesium bromide with suitable aldehydes. Its applications extend beyond biological activity; it is utilized in organic synthesis and as an intermediate in the fragrance industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-2-methylpropanal
Reactant of Route 2
2-Cyclopentyl-2-methylpropanal

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